

# An In-depth Technical Guide to the Molecular Structure of Ethyl Isothiocyanate

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Compound of Interest		
Compound Name:	Ethyl isothiocyanate	
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This guide provides a comprehensive overview of the molecular structure of **ethyl isothiocyanate** (EITC), a key organosulfur compound utilized in organic synthesis and of interest for its biological activities. The document details its three-dimensional geometry, conformational preferences, and the experimental methodologies employed for its characterization and synthesis.

## **Molecular Identity and Structure**

**Ethyl isothiocyanate** (IUPAC name: isothiocyanatoethane) is an organic compound with the chemical formula C₃H₅NS.[1] Its structure consists of an ethyl group (CH₃CH₂) covalently bonded to the nitrogen atom of the isothiocyanate functional group (-N=C=S).[1][2] This arrangement distinguishes it from its isomer, ethyl thiocyanate, where the ethyl group is attached to the sulfur atom.

The isothiocyanate group is characterized by a cumulative double bond system (N=C=S). This functional group is a potent electrophile, making EITC a valuable reagent in the synthesis of thioureas, heterocyclic compounds, and other biologically active molecules.[2][3]

Caption: Ball-and-stick representation of ethyl isothiocyanate connectivity.

## **Conformational Analysis**



The conformational preference of **ethyl isothiocyanate** has been definitively established through microwave spectroscopy. The molecule predominantly exists in a cis conformation in the gas phase.[4][5][6] In this arrangement, the methyl group (CH<sub>3</sub>) of the ethyl moiety eclipses the N=C=S group when viewed along the C-N bond axis. This contrasts with some related molecules, like ethyl thiocyanate, which may exist as a mixture of conformers.[4] The stability of the cis form for **ethyl isothiocyanate** is a key structural feature influencing its reactivity and spectroscopic properties.

## **Quantitative Structural and Physical Data**

Precise molecular parameters for **ethyl isothiocyanate** have been derived from rotational spectroscopy data. These experimental values are crucial for computational modeling and understanding the molecule's physical behavior.

Table 1: Physical and Chemical Properties of Ethyl Isothiocyanate

Property	Value	Reference
Molecular Formula	C₃H₅NS	[1]
Molecular Weight	87.15 g/mol	[1][7]
CAS Number	542-85-8	[1]
Density	0.995 g/mL at 25 °C	[8]
Boiling Point	130-132 °C	[8]

| Refractive Index | n20/D 1.512 |[8] |

Table 2: Experimental Structural Parameters for cis-Ethyl Isothiocyanate



Parameter	Value	Method	Reference
Bond Length (N=C)	~117 pm (typical)	-	[3]
Bond Length (C=S)	~158 pm (typical)	-	[3]
Bond Angle (C-N=C)	151°	Microwave Spectroscopy	[6]
Rotational Constant A	14194 ± 10 MHz	Microwave Spectroscopy	[4]
Rotational Constant B	1799.27 ± 0.02 MHz	Microwave Spectroscopy	[4][5]
Rotational Constant C	1612.14 ± 0.02 MHz	Microwave Spectroscopy	[4][5]

| Dipole Moment ( $\mu$ ) | 3.33 ± 0.03 D | Microwave Spectroscopy |[1][5] |

Note: Specific experimental bond lengths for the ethyl group are assumed to be standard (C-C: ~154 pm, C-H: ~109 pm). The C-N=C bond angle is notably different from the ~142° found in ethyl isocyanate, highlighting the structural influence of the sulfur atom.[6]

## **Spectroscopic Characterization**

The structure of **ethyl isothiocyanate** is further confirmed by various spectroscopic techniques, each providing a unique fingerprint of the molecule's electronic and vibrational states.

Table 3: Key Spectroscopic Data for Ethyl Isothiocyanate



Spectrum	Feature	Typical Value <i>l</i> Observation	Reference
<sup>1</sup> H NMR	-CH₃ (triplet)	δ ≈ <b>1</b> .4 ppm	[9]
	-CH2- (quartet)	δ ≈ 3.6 ppm	[9]
<sup>13</sup> C NMR	-СН₃	δ ≈ 13 ppm	[7]
	-CH <sub>2</sub> -	δ ≈ 45 ppm	[7]
	-N=C=S	δ ≈ 130 ppm (very broad signal)	[7][10]
FTIR	N=C=S Asymmetric Stretch	2100 - 2200 cm <sup>-1</sup> (strong, sharp)	[4][11]

| Mass Spec (EI) | Molecular Ion  $[M]^+$  | m/z = 87 | [7] |

Note: The carbon signal of the isothiocyanate group in <sup>13</sup>C NMR is often very broad and of low intensity, sometimes appearing "silent," due to the quadrupolar relaxation effects of the adjacent <sup>14</sup>N nucleus and the flexibility of the N=C=S group.[10]

## **Experimental Protocols**

A general and robust method for synthesizing alkyl isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then treated with a reagent to induce the elimination of H<sub>2</sub>S or a related species.[12][13]

Protocol: Synthesis from Ethylamine and Carbon Disulfide

This protocol is adapted from established procedures for the preparation of alkyl isothiocyanates.[12]

- Formation of the Dithiocarbamate Intermediate:
  - In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine a solution of sodium hydroxide (1.8 mol) in water (160 mL) with carbon disulfide (1.8 mol).



- Cool the mixture to 10-15 °C in an ice bath.
- Slowly add an aqueous solution of ethylamine (1.8 mol) dropwise via the dropping funnel while maintaining the temperature between 10-15 °C. The addition typically takes 30-45 minutes.
- After the addition is complete, continue stirring and gently warm the mixture on a steam bath for 1-2 hours to ensure the complete formation of the sodium ethyldithiocarbamate intermediate. The solution should become clear.

#### Formation of Ethyl Isothiocyanate:

- Cool the resulting solution to 35-40 °C.
- Add ethyl chlorocarbonate (1.8 mol) dropwise over approximately 1 hour. This reaction is exothermic; maintain the temperature below 40 °C.
- Continue stirring for an additional 30 minutes after the addition is complete. The ethyl
  isothiocyanate product will separate as an oily layer on top of the aqueous solution.

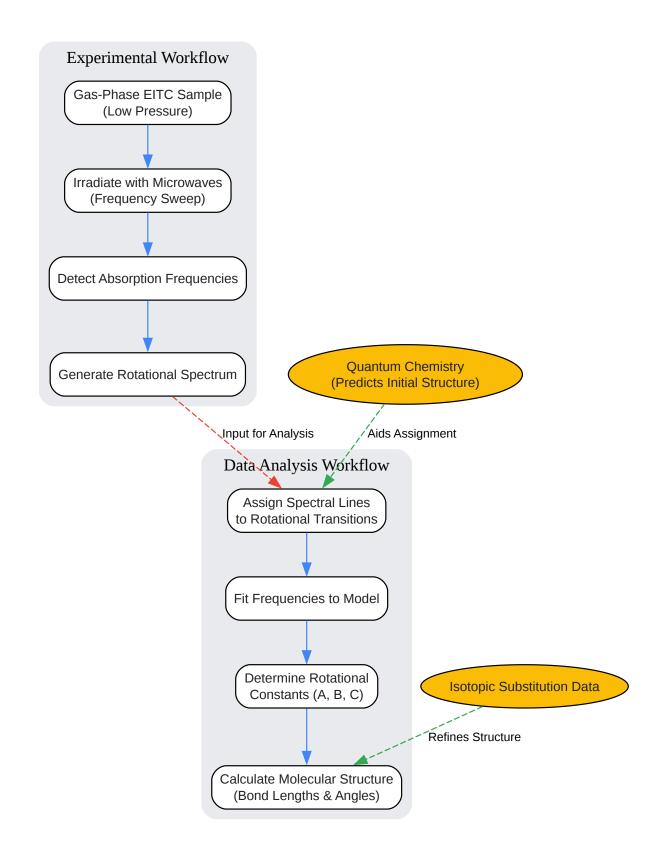
#### Workup and Purification:

- Separate the organic layer using a separatory funnel.
- Wash the crude product with water, followed by a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Filter to remove the drying agent.
- Purify the final product by fractional distillation under reduced pressure to yield pure ethyl isothiocyanate (b.p. 130-132 °C).[8]









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